molecular formula C10H6Br2N2O B13714003 5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde

Katalognummer: B13714003
Molekulargewicht: 329.97 g/mol
InChI-Schlüssel: MJAKBIMPGYAIOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022727 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022727 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction with a base to form an intermediate compound.

    Step 2: Further reaction with an acid to produce the final compound.

    Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of MFCD33022727 is scaled up using large reactors and automated systems. This ensures consistent quality and high yield. The process often involves:

    Bulk Reactors: Large-scale reactors that can handle significant quantities of reactants.

    Automation: Automated systems to control reaction conditions and monitor the process in real-time.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022727 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of simpler compounds with fewer oxygen atoms.

    Substitution: Formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD33022727 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of MFCD33022727 involves its interaction with specific molecular targets and pathways. It can:

    Bind to Receptors: Interact with specific receptors on cell surfaces to trigger a response.

    Inhibit Enzymes: Block the activity of certain enzymes, affecting biochemical pathways.

    Modulate Pathways: Influence various cellular pathways, leading to changes in cell function and behavior.

Eigenschaften

Molekularformel

C10H6Br2N2O

Molekulargewicht

329.97 g/mol

IUPAC-Name

5-bromo-4-(2-bromophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H6Br2N2O/c11-7-4-2-1-3-6(7)9-10(12)14-8(5-15)13-9/h1-5H,(H,13,14)

InChI-Schlüssel

MJAKBIMPGYAIOK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.